molecular formula C15H15N3S B1451613 4,5-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1204297-05-1

4,5-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1451613
CAS RN: 1204297-05-1
M. Wt: 269.4 g/mol
InChI Key: AFQKLWLQASEFMP-UHFFFAOYSA-N
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Description

4,5-Dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine (4,5-DMPBT) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the benzothiazole family of compounds, which are known for their ability to act as ligands for metal ions, as well as their ability to form complexes with other molecules. 4,5-DMPBT has been used in many different research applications, including as a fluorescent probe, a chromogenic reagent, a fluorescent label, and a substrate for enzymatic reactions.

Scientific Research Applications

Synthesis and Derivative Formation

  • Chemical Synthesis: The compound has been utilized as a starting material or intermediate in the synthesis of various benzothiazole derivatives. For example, the synthesis of 1,3-benzothiazol-2(3H)-one derivatives demonstrates the chemical versatility and reactivity of similar benzothiazole compounds, providing pathways to create substances with potential applications in diverse fields such as material science and pharmaceuticals (Velikorodov et al., 2011).

Structural Analysis

  • Crystal Structure Determination: The detailed crystallographic analysis of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, a structurally related compound, highlights the importance of such analyses in understanding the molecular conformation, packing, and potential intermolecular interactions in solid state, which are crucial for the development of new materials and drugs (Yıldırım et al., 2006).

Anticancer Activity

  • Biological Activity: The synthesis and evaluation of benzothiazole derivatives for their in-vitro anticancer activity underline the potential biomedical applications of these compounds. Notably, certain derivatives exhibit significant activity against various cancer cell lines, suggesting that modifications of the benzothiazole core, including the incorporation of a pyridinylmethyl group, could lead to potent anticancer agents (Waghmare et al., 2013).

Hydrogen-bonding Networks

  • Molecular Interactions: The construction of multicomponent hydrogen-bonding organic solids, using benzothiazole derivatives and N-heterocycles, provides insights into the design of new crystalline materials through supramolecular synthons. These materials can have applications in various areas, including pharmaceuticals and materials science (Zong et al., 2016).

properties

IUPAC Name

4,5-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-10-3-4-13-14(11(10)2)18-15(19-13)17-9-12-5-7-16-8-6-12/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQKLWLQASEFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NCC3=CC=NC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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